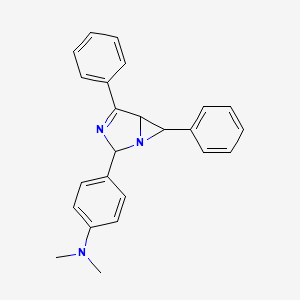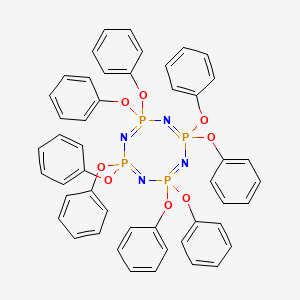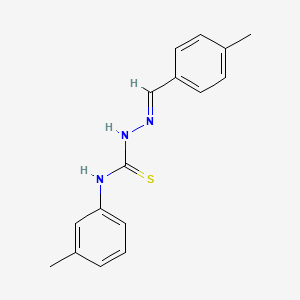
Dichloroacetic acid, morpholide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Dichloroacetic acid (DCA), also known as bichloroacetic acid (BCA), has the chemical formula CHCl₂COOH. It is an analogue of acetic acid, where two of the three hydrogen atoms in the methyl group are replaced by chlorine atoms .
- Like other chloroacetic acids, DCA finds practical applications in various fields.
Preparation Methods
- DCA can be synthesized through reduction of trichloroacetic acid (TCA) or by other methods.
- Industrial production methods may involve chlorination of acetic acid or other precursor compounds.
Chemical Reactions Analysis
- DCA undergoes typical reactions of halogenated carboxylic acids, including oxidation, reduction, and substitution.
- Common reagents include strong acids or bases, and the conditions vary depending on the specific reaction.
- Major products formed include derivatives of DCA with different functional groups.
Scientific Research Applications
Chemistry: DCA serves as a reagent in organic synthesis, especially in the preparation of other carboxylic acid derivatives.
Biology: DCA has been studied for its potential as an anticancer agent due to its effects on mitochondrial metabolism.
Medicine: Some clinical trials explore DCA’s use in cancer treatment, although more research is needed.
Industry: DCA is used in the production of pharmaceuticals and other chemicals.
Mechanism of Action
- DCA’s mechanism involves inhibiting pyruvate dehydrogenase kinase (PDK), leading to increased pyruvate dehydrogenase (PDH) activity.
- This affects cellular metabolism, promoting oxidative phosphorylation and potentially impacting cancer cells.
Comparison with Similar Compounds
- DCA’s uniqueness lies in its specific mode of action and potential therapeutic applications.
- Similar compounds include other halogenated carboxylic acids like trichloroacetic acid (TCA) and monochloroacetic acid (MCA) .
Remember that DCA is a compound with diverse properties and applications, and ongoing research continues to uncover its full potential
Properties
CAS No. |
39205-49-7 |
|---|---|
Molecular Formula |
C6H9Cl2NO2 |
Molecular Weight |
198.04 g/mol |
IUPAC Name |
2,2-dichloro-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C6H9Cl2NO2/c7-5(8)6(10)9-1-3-11-4-2-9/h5H,1-4H2 |
InChI Key |
SPDHGKQMFGYCHN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5-(2-chlorophenyl)-7-ethyl-N,N-dimethyl-2,3-dihydro-1H-thieno[2,3-e][1,4]diazepine-1-carboxamide](/img/structure/B12002555.png)


![5-(4-tert-butylphenyl)-4-{[(E)-(2,3-dichlorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12002561.png)
![5-(4-methylphenyl)-4-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12002562.png)
![4-[(E)-3-(2-Methoxy-phenyl)-prop-2-en-(E)-ylideneamino]-5-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12002563.png)
![5-(4-Tert-butylphenyl)-4-{[(E)-(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12002569.png)
